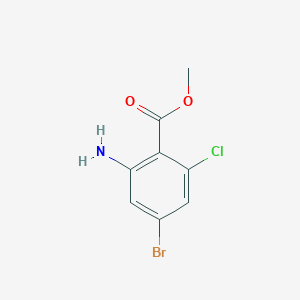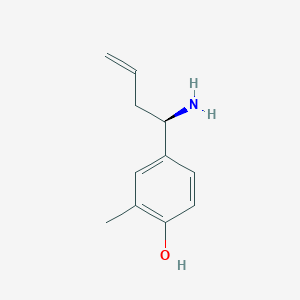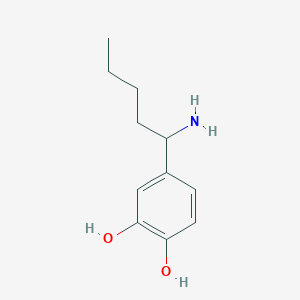
4-(1-Aminopentyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopentyl)benzene-1,2-diol is an organic compound with the molecular formula C11H17NO2. It is a derivative of benzene, featuring both an amino group and two hydroxyl groups attached to the benzene ring. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in aminobenzene.
Alkylation: The aminobenzene is alkylated with a pentyl group to form 4-(1-Aminopentyl)benzene.
Hydroxylation: Finally, the benzene ring is hydroxylated at the 1 and 2 positions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
4-(1-Aminopentyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.
Reduction: Catalytic hydrogenation can reduce the amino group.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
4-(1-Aminopentyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, dyes, and pharmaceuticals
作用機序
The mechanism of action of 4-(1-Aminopentyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the amino and pentyl groups.
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol): Similar structure with an aminoethyl group instead of an aminopentyl group.
Hydroquinone (1,4-Dihydroxybenzene): Similar structure but with hydroxyl groups at different positions
Uniqueness
4-(1-Aminopentyl)benzene-1,2-diol is unique due to the presence of both an amino group and a pentyl chain, which confer distinct chemical and biological properties. These structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
4-(1-aminopentyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3 |
InChIキー |
KCTAPVIDNCYKOV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C1=CC(=C(C=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


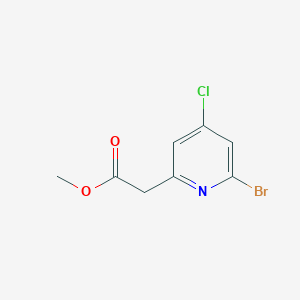
![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
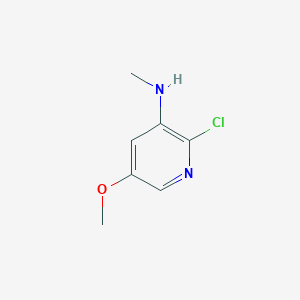
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
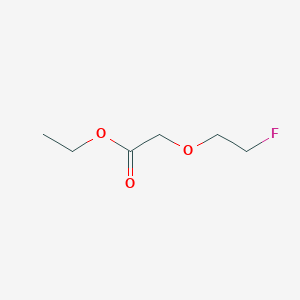
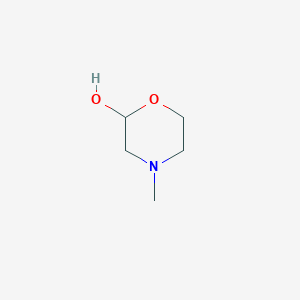
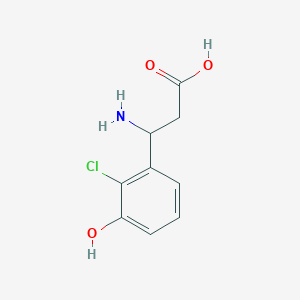
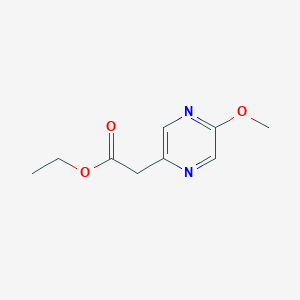
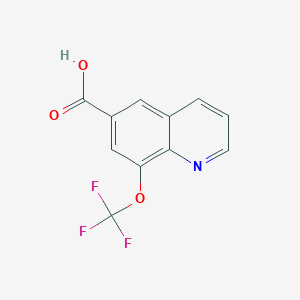
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
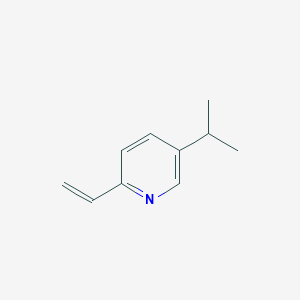
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)
